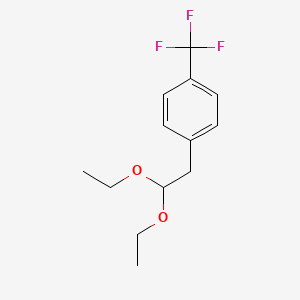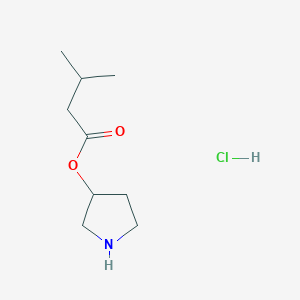
3-Pyrrolidinyl 3-methylbutanoate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Pharmacology
3-Pyrrolidinyl 3-methylbutanoate hydrochloride: is a compound that has been explored for its potential in pharmacology due to the pyrrolidine ring’s versatility. The pyrrolidine scaffold is known for its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage . This makes it a valuable candidate for the development of new drugs with selective biological activity.
Organic Synthesis
In organic synthesis, 3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be utilized as a building block for constructing complex molecules. The pyrrolidine ring system is often used in the synthesis of bioactive compounds, including those with antiproliferative and antioxidant activities . Its stereogenicity allows for the creation of diverse stereoisomers, which can lead to different biological profiles in drug candidates.
Biochemistry
The role of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride in biochemistry is significant due to the pyrrolidine ring’s non-planarity and pseudorotation phenomenon. These features are crucial for the design of molecules with specific biological functions and can influence the steric factors that affect biological activity .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring, which is part of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride , is a common feature in many clinically active drugs. It is used to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates. The compound’s ability to generate structural diversity makes it a key scaffold in drug design .
Analytical Chemistry
3-Pyrrolidinyl 3-methylbutanoate hydrochloride: can be used as a reference standard in analytical chemistry to ensure accurate results in pharmaceutical testing . Its stable chemical structure allows for precise measurements and quality control in various analytical procedures.
Chemical Engineering
In chemical engineering, 3-Pyrrolidinyl 3-methylbutanoate hydrochloride may be involved in the development of processes for the synthesis and purification of chemical compounds. Its properties can influence the design of reactors and separation units to optimize production efficiency .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key component of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes it a versatile scaffold for the design of new compounds with different biological profiles . This suggests potential future directions in the development of new drugs using this compound.
Wirkmechanismus
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The mode of action of a compound with a pyrrolidine ring can vary greatly depending on the specific compound and its targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEIKWJKEJGKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl 3-methylbutanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




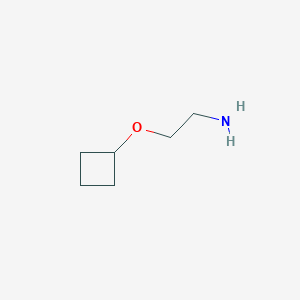

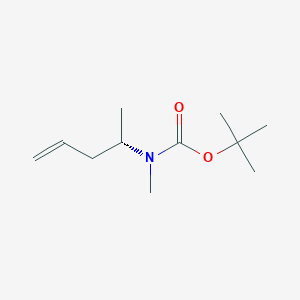
![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)


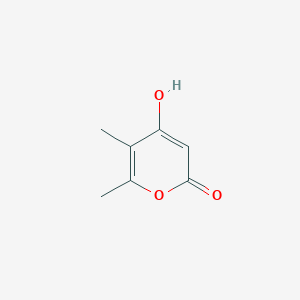

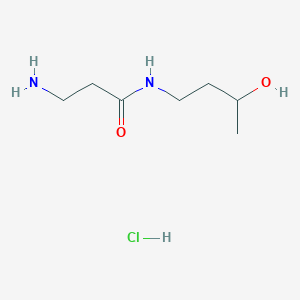
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)
